rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with the molecular formula C11H19NO3 It is characterized by its bicyclic structure, which includes a six-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[310]hexane-2-carboxylate typically involves multiple stepsThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to introduce additional functional groups.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a tert-butyl ester.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-8(6-13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
FWTXVHHLNWSAIQ-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H]2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2CO |
Origin of Product |
United States |
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